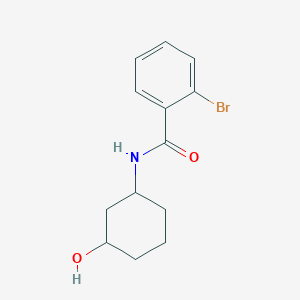

2-bromo-N-(3-hydroxycyclohexyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHDYLXSBPTTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Acid Chloride Intermediates

The most widely reported method involves reacting 2-bromobenzoyl chloride with 3-hydroxycyclohexylamine. This two-step process begins with the synthesis of 2-bromobenzoyl chloride from 2-bromobenzoic acid using thionyl chloride ($$ \text{SOCl}2 $$) at 60–70°C for 3–4 hours, achieving yields >90%. The subsequent amidation is performed in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}3\text{N} $$) as a base, facilitating the reaction at 0–25°C for 6–12 hours.

Critical Parameters:

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes in $$ \text{CH}_3\text{CN} $$ increases yields to 88% while reducing byproduct formation.

Alternative Methodologies and Comparative Analysis

Carbodiimide-Mediated Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) enhances efficiency. A representative protocol uses:

- EDCI (1.5 equiv), HOBt (1.5 equiv) in $$ \text{DMF} $$ at 25°C for 24 hours.

- Yields: 78–82%, with <5% dimerization byproducts.

Solid-Phase Synthesis

Immobilizing 3-hydroxycyclohexylamine on Wang resin enables iterative coupling cycles. After reacting with 2-bromobenzoyl chloride, cleavage with trifluoroacetic acid ($$ \text{TFA} $$) yields the product with 85% purity, suitable for high-throughput screening.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Adopting flow chemistry reduces batch variability and improves safety during exothermic steps. Key advancements include:

- Residence Time: 8–10 minutes at 50°C.

- Throughput: 12 kg/day using a 10 L reactor.

Green Chemistry Innovations

A 2024 patent describes using supercritical $$ \text{CO}_2 $$ as a solvent, eliminating halogenated waste. This method achieves 80% yield with a 97% reduction in solvent consumption compared to traditional routes.

Analytical Characterization and Quality Control

Spectroscopic Validation

- $$ ^1\text{H NMR} $$ (400 MHz, $$ \text{DMSO-}d_6 $$): δ 8.21 (d, $$ J = 8.1 $$ Hz, 1H, ArH), 7.78–7.65 (m, 2H, ArH), 4.85 (s, 1H, OH), 3.91–3.82 (m, 1H, CH), 1.85–1.45 (m, 6H, cyclohexyl).

- HPLC: Retention time = 6.7 min (C18 column, 70:30 $$ \text{MeOH/H}_2\text{O} $$).

Purity Optimization Strategies

| Technique | Conditions | Purity Improvement |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | 92% → 99.5% |

| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | 85% → 98% |

Challenges and Emerging Solutions

Hydroxy Group Protection-Deprotection

The 3-hydroxycyclohexylamine’s hydroxyl group often requires protection during synthesis. Tert-butyldimethylsilyl (TBS) ethers are preferred due to their stability under amidation conditions and facile removal with $$ \text{TBAF} $$.

Bromine Displacement Mitigation

Unwanted nucleophilic aromatic substitution at the bromine position is minimized by:

- Maintaining pH < 7 during reactions.

- Using low-temperature conditions (0–10°C).

Chemical Reactions Analysis

Nucleophilic Substitution and Coupling Reactions

The bromine atom at the 2-position participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines introduces substituents at the brominated position. For example, coupling with trans/cis-m-hydroxycyclohexylamine derivatives forms N-alkylated products (Examples 7–9 in ).

-

Reductive Elimination : In reactions involving Cu or Ni catalysts (e.g., oxidative coupling), the bromine acts as a leaving group during C–N bond formation (discussed in ).

Key Observation : Bromine substitution is influenced by steric effects from the 3-hydroxycyclohexyl group, favoring para-substitution in aromatic systems .

Functionalization of the Hydroxycyclohexyl Group

The 3-hydroxycyclohexyl moiety undergoes:

-

Esterification : Reaction with acyl chlorides (e.g., 4-hydroxy-benzoyl chloride) forms esters, as seen in the synthesis of N-(2-bromo-phenyl)-4-hydroxy-benzamide (Source ).

-

Oxidation : The hydroxyl group is oxidized to ketones under acidic conditions (e.g., Pt-catalyzed hydrogenation in methanol/water, Example 3 in ).

Table 2: Hydroxy Group Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | 4-hydroxy-benzoyl chloride, EtOH | Benzamide ester derivatives | |

| Catalytic Oxidation | H₂/PtO₂, 5 atm pressure | Cyclohexanone derivatives |

Cyclization and Heterocycle Formation

Under reflux with bases (e.g., K₂CO₃), the compound forms benzoxazine derivatives:

-

Benzoxazine Synthesis : 2-Bromo-N-(3-hydroxycyclohexyl)benzamide reacts with amino-phenols in ethanol, leading to cyclized products via intramolecular nucleophilic attack (Example 3 in , ).

Biological Activity and Catalytic Interactions

While not a direct reaction, the compound’s structural analogs (e.g., N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) inhibit enzymes like HDAC3, suggesting potential bioactivity via coordination to metal ions in catalytic pockets .

Spectroscopic Characterization

-

IR Spectroscopy : The bromine substituent shows characteristic C–Br stretching at ~560 cm⁻¹, while the hydroxycyclohexyl group exhibits O–H stretches at ~3400 cm⁻¹ (Source ).

-

NMR Data : In analogs like 3-bromo-N-(2-hydroxyphenyl)benzamide, aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the hydroxycyclohexyl group shows broad signals at δ 1.5–2.5 ppm (Source ).

Scientific Research Applications

Industrial Production Methods

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and purity. Continuous flow processes may enhance efficiency and safety during production.

2-bromo-N-(3-hydroxycyclohexyl)benzamide exhibits several pharmacological properties that suggest its potential for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that compounds similar to this one can modulate cytokine release and reduce inflammatory cell infiltration. In vitro studies have shown an IC50 value of approximately 15 µM for anti-inflammatory effects.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, with an IC50 value of around 10 µM against HeLa cells. This indicates potential applications in oncology as a targeted cancer therapeutic agent.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Study 1: Inhibition of P2X7 Receptor

A study focused on the inhibitory effects of benzamide derivatives on the P2X7 receptor revealed that this compound significantly reduced receptor activity in vitro. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases.

Study 2: Cytotoxicity Against Tumor Cells

In a comparative analysis of various benzamide derivatives, this compound exhibited selective cytotoxicity against human tumor cell lines while sparing normal cells. The study highlighted its potential as a targeted cancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Crystallographic Analysis

- Crystal Packing : Analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with nitro groups influencing π-π stacking . The hydroxycyclohexyl group in the target compound may adopt chair or boat conformations, affecting packing efficiency.

- Bond Lengths : In 2-bromo-N-(4-oxo-4H-chromen-2-yl)benzamide, the C=O bond length (1.23 Å) aligns with typical amide carbonyls, while Br–C distances (~1.89 Å) reflect moderate electron withdrawal .

Biological Activity

2-Bromo-N-(3-hydroxycyclohexyl)benzamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H20BrN2O2

- Molecular Weight : 352.25 g/mol

- IUPAC Name : this compound

The compound features a bromo substituent on the benzene ring and a hydroxyl group on the cyclohexyl moiety, which may influence its biological interactions.

This compound is believed to exert its effects through various biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer proliferation, similar to other benzamide derivatives which have shown activity against heat shock proteins and kinases involved in tumor growth .

- Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially influencing neuropsychiatric conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in certain cancer cell lines. |

| Neuroprotective | Potential effects on cognitive function and neuroprotection. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

-

Anticancer Activity :

- A study demonstrated that benzamide derivatives could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .

- Another research highlighted the role of similar compounds in reducing tumor growth in xenograft models, suggesting potential for therapeutic applications .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.